molecular formula C8H9ClN2OS B188581 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide CAS No. 75150-40-2

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B188581
CAS No.: 75150-40-2
M. Wt: 216.69 g/mol
InChI Key: SXJWSRUPDZKESM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to a sulfanylacetohydrazide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide typically involves the reaction of 4-chlorothiophenol with chloroacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]acetohydrazide
  • 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
  • 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWSRUPDZKESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352725
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75150-40-2
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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